molecular formula C15H15NO3S B2864737 [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate CAS No. 1794931-08-0

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate

Cat. No. B2864737
CAS RN: 1794931-08-0
M. Wt: 289.35
InChI Key: VABBOURDSCMYHL-UHFFFAOYSA-N
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Description

“[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate” is a compound that contains a thiophene group. Thiophene is a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .


Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. They can undergo various types of reactions, including condensation reactions like Gewald and Paal–Knorr . These reactions are used to synthesize aminothiophene derivatives and other thiophene derivatives .

Scientific Research Applications

Organic Semiconductors

Thiophene derivatives: are pivotal in the development of organic semiconductors . They are used in the creation of materials that exhibit semiconducting properties and are essential for the advancement of organic electronics . The specific structure of [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate could potentially be tailored to enhance charge transport in organic semiconductor devices.

Corrosion Inhibitors

In industrial chemistry, thiophene derivatives serve as corrosion inhibitors . They are added to materials to prevent corrosion, which is particularly useful in extending the life of metals and alloys used in various industries . The molecular structure of this compound suggests it could form a protective layer on metal surfaces, inhibiting corrosion.

Pharmacological Properties

Thiophene-based compounds exhibit a wide range of pharmacological properties . They have been identified as having anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects . The compound could be explored for its potential use in developing new therapeutic drugs with these properties.

Organic Light-Emitting Diodes (OLEDs)

The application of thiophene derivatives in the fabrication of OLEDs is significant. OLED technology is used in display and lighting systems, and thiophene-based molecules can improve the efficiency and durability of these devices . The electron-rich nature of [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate makes it a candidate for use in OLEDs.

Anti-inflammatory Drugs

Specifically, thiophene derivatives like suprofen, which has a 2-substituted thiophene framework, are known as nonsteroidal anti-inflammatory drugs (NSAIDs) . The structural similarity suggests that [2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate could be synthesized into a compound with anti-inflammatory properties.

Dental Anesthetics

Articaine, a 2,3,4-trisubstituent thiophene, is used as a dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker . The compound , with its thiophene core, may be researched for similar applications in dental anesthesia.

properties

IUPAC Name

[2-[(2-methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-11-4-2-3-5-12(11)8-16-14(17)9-19-15(18)13-6-7-20-10-13/h2-7,10H,8-9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VABBOURDSCMYHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CNC(=O)COC(=O)C2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-[(2-Methylphenyl)methylamino]-2-oxoethyl] thiophene-3-carboxylate

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